molecular formula C26H20N2O5 B2512980 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888451-94-3

3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2512980
CAS No.: 888451-94-3
M. Wt: 440.455
InChI Key: PNMRMJPFXCMJBI-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce various substituents into the benzofuran ring or the amido group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-benzofuran-2-amido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
  • 3-(1-benzofuran-2-amido)-N-(2-chlorophenyl)-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(1-benzofuran-2-amido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the ethoxy group, for example, may influence its solubility, reactivity, or interaction with biological targets.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-2-31-21-14-8-5-11-18(21)27-26(30)24-23(17-10-4-7-13-20(17)33-24)28-25(29)22-15-16-9-3-6-12-19(16)32-22/h3-15H,2H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMRMJPFXCMJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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